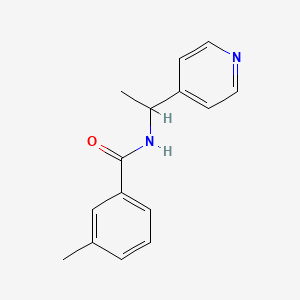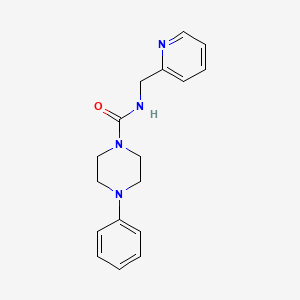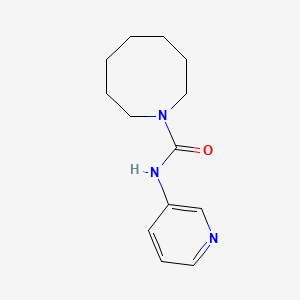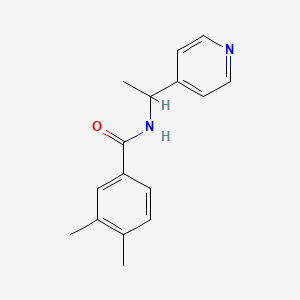![molecular formula C16H19NO3 B7461247 Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone, also known as CPDPM, is a chemical compound that has gained significant attention in the field of scientific research. CPDPM is a potent and selective inhibitor of the dopamine transporter, which is a key protein responsible for the reuptake of dopamine in the brain. This compound has shown promising results in preclinical studies as a potential treatment for various neurological disorders, including Parkinson's disease and drug addiction.
Mécanisme D'action
Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this protein, this compound increases the levels of dopamine in the brain, which can improve motor function and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine levels in the brain, which can improve motor function and reduce drug-seeking behavior. This compound has also been shown to have a low potential for abuse and addiction, making it a promising treatment option for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone is its high selectivity for the dopamine transporter, which reduces the risk of off-target effects. This compound has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs used to treat neurological disorders.
One of the limitations of this compound is its complex synthesis process, which can make it difficult to produce large quantities of the compound. This compound also has a short half-life, which can limit its effectiveness in clinical settings.
Orientations Futures
There are several future directions for research on Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone. One area of research is the development of more efficient and cost-effective synthesis methods to produce larger quantities of the compound. Another area of research is the investigation of this compound's potential as a treatment for other neurological disorders, such as schizophrenia and depression. The development of new formulations and delivery methods for this compound could also improve its efficacy and reduce the risk of side effects. Overall, this compound has shown promising results in preclinical studies and could be a valuable tool in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone is a complex process that involves several steps. The first step involves the preparation of the starting material, which is 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine. This compound is then reacted with cyclopropylcarbonyl chloride in the presence of a base to form the desired product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the primary areas of research has been the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing cells in the brain. This compound has been shown to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease.
Another area of research has been the treatment of drug addiction, particularly cocaine addiction. This compound has been shown to reduce cocaine self-administration in rats, suggesting that it may be a promising treatment option for cocaine addiction.
Propriétés
IUPAC Name |
cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-16(11-3-4-11)17-7-1-2-13(17)12-5-6-14-15(10-12)20-9-8-19-14/h5-6,10-11,13H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOVBDITUPEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)





![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)

![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)


